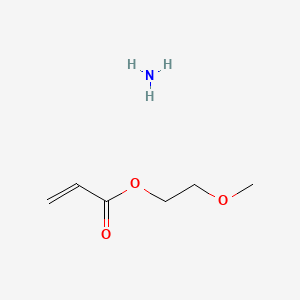

2-Methoxyethyl prop-2-enoate amine

Description

Historical Trajectories of Research in Amine-Functionalized Propenoate Derivatives

Research into amine-functionalized propenoate derivatives has a rich history rooted in the development of polymers for coatings, adhesives, and other material applications. Early investigations focused on the ability of amines to act as curing agents and to modify the physical properties of acrylate-based resins. The introduction of amine functionalities was found to enhance adhesion, improve flexibility, and increase the cure speed of radiation-curable systems. google.com Over the years, the focus has expanded to include more sophisticated applications, driven by a deeper understanding of the structure-property relationships in these materials. The development of well-defined amine-functionalized polymers has been a key area of research, with significant efforts directed towards controlling polymer architecture and functionality. beilstein-journals.org

Conceptual Significance of the 2-Methoxyethyl Prop-2-enoate Amine Scaffold in Contemporary Chemistry

The this compound scaffold is of significant conceptual interest due to the combination of functionalities it presents. The methoxyethyl group imparts polarity and flexibility at low temperatures, while the amine group introduces a site for further chemical modification, pH-responsiveness, and enhanced adhesive properties. innospk.com This dual functionality makes these compounds valuable building blocks in the design of "smart" polymers and functional materials. The ability to tune the properties of the final material by carefully selecting the starting amine has opened up new avenues for the creation of materials with tailored characteristics.

Interdisciplinary Relevance in Organic, Polymer, and Materials Sciences

The interdisciplinary nature of this compound chemistry is one of its most compelling aspects. In organic chemistry, the focus is on the synthesis and characterization of novel amine-acrylate adducts and the development of efficient synthetic methodologies. chemrxiv.orgchemrxiv.org Polymer chemists are interested in the polymerization of these functionalized monomers to create a wide range of materials, from hydrogels to elastomers. researchgate.net In materials science, the emphasis is on the application of these polymers in areas such as coatings, biomedical devices, and drug delivery systems. acs.orgrsc.org The ability to bridge these disciplines is a testament to the versatility of this chemical scaffold.

Emerging Paradigms in the Design and Investigation of Amine-Modified Acrylates

Recent research in the field of amine-modified acrylates has been characterized by a number of emerging paradigms. One area of significant interest is the development of dual-curing systems, which combine different curing mechanisms to achieve superior material properties. nih.gov Another important trend is the use of amine-functionalized acrylates in the development of self-healing materials and stimuli-responsive polymers. chemrxiv.org Furthermore, there is a growing emphasis on the use of sustainable and bio-based raw materials in the synthesis of these compounds. The exploration of new amine and acrylate (B77674) precursors is expected to lead to the development of next-generation materials with enhanced performance and a reduced environmental footprint.

Detailed Research Findings

The properties of "this compound" are directly related to the properties of its precursor, 2-methoxyethyl prop-2-enoate, and the specific amine used in its synthesis. The following data tables provide an overview of the key physical and chemical properties of the parent acrylate and the expected changes upon amine functionalization.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3121-61-7 | innospk.commatrix-fine-chemicals.com |

| Molecular Formula | C6H10O3 | innospk.commatrix-fine-chemicals.com |

| Molecular Weight | 130.14 g/mol | innospk.commatrix-fine-chemicals.com |

| Density | 1.012 g/mL at 25°C | innospk.com |

| Boiling Point | 56°C at 12 mm Hg | innospk.com |

| Melting Point | -30°C | innospk.com |

| Flash Point | 140°F | innospk.com |

| Refractive Index | n20/D 1.427 | innospk.com |

| Property | Expected Change | Rationale | Reference |

|---|---|---|---|

| Viscosity | Increase | Increased intermolecular forces (hydrogen bonding) and molecular weight. | researchgate.net |

| Boiling Point | Increase | Increased molecular weight and hydrogen bonding capabilities. | |

| Water Solubility | Variable | Depends on the nature of the amine. Short-chain, polar amines may increase solubility, while long-chain, nonpolar amines may decrease it. | acs.org |

| Adhesion | Increase | The introduction of polar amine groups enhances interactions with various substrates. | arkema.com |

| Reactivity | Decrease in acrylate reactivity, introduction of amine reactivity | The acrylate double bond is consumed during the aza-Michael addition. The resulting compound has a reactive amine group. | google.com |

| pH-sensitivity | Introduction of pH-responsiveness | The amine group can be protonated or deprotonated depending on the pH, leading to changes in solubility and conformation. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

azane;2-methoxyethyl prop-2-enoate |

InChI |

InChI=1S/C6H10O3.H3N/c1-3-6(7)9-5-4-8-2;/h3H,1,4-5H2,2H3;1H3 |

InChI Key |

XFWBEPQWJOTIHP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C=C.N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyethyl Prop 2 Enoate Amine Derivatives

Direct Synthetic Routes via Esterification and Amidation Reactions

Direct synthetic routes to 2-methoxyethyl prop-2-enoate amine derivatives involve the formation of ester and amide bonds as the key bond-forming steps. These methods can be further subdivided into the condensation of 2-methoxyethyl alcohol with amine-containing propenoic acid derivatives and the amidation of pre-existing 2-methoxyethyl prop-2-enoate derivatives.

Condensation of 2-Methoxyethyl Alcohols with Amine-Containing Propenoic Acid Derivatives

This synthetic approach involves the direct esterification of 2-methoxyethyl alcohol with a propenoic acid derivative that already contains an amine functionality. The propenoic acid derivative can have a primary or secondary amine, which may require protection prior to the esterification reaction to prevent unwanted side reactions, such as self-amidation.

The general reaction scheme involves the activation of the carboxylic acid group of the amine-containing propenoic acid derivative, followed by reaction with 2-methoxyethyl alcohol. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The reaction is typically carried out in an inert solvent in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation of 2-Methoxyethyl Prop-2-enoate Derivatives with Amines

An alternative direct route is the amidation of a 2-methoxyethyl prop-2-enoate derivative that possesses a suitable leaving group with a primary or secondary amine. This method is essentially a nucleophilic acyl substitution where the amine acts as the nucleophile.

For instance, a 2-methoxyethyl prop-2-enoate derivative with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, can be prepared. This activated ester can then readily react with a primary or secondary amine under mild conditions to form a stable amide bond, yielding the desired this compound derivative. This method is often preferred for its high efficiency and the mild conditions required, which helps to preserve the integrity of the acrylate (B77674) double bond. Another approach involves the reaction of an acyl chloride derivative of 2-methoxyethyl prop-2-enoate with an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. lumenlearning.com

Nucleophilic Addition Pathways to the Acrylate Moiety

Nucleophilic addition to the electron-deficient double bond of the acrylate moiety represents a powerful and widely utilized strategy for the synthesis of this compound derivatives. These reactions, particularly the Michael addition, are highly efficient for forming carbon-nitrogen bonds.

Michael Addition of Primary and Secondary Amines to 2-Methoxyethyl Prop-2-enoate.nih.gov

The Michael addition, a type of conjugate addition, is a prominent method for the synthesis of β-amino esters. masterorganicchemistry.comorganic-chemistry.org In this reaction, a primary or secondary amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester, 2-methoxyethyl prop-2-enoate (also known as 2-methoxyethyl acrylate). masterorganicchemistry.comresearchgate.net This reaction is typically base-catalyzed, or can proceed under solvent-free conditions, which is advantageous from a green chemistry perspective. researchgate.net

The reaction mechanism involves the attack of the amine on the electron-poor double bond of the acrylate, leading to the formation of an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com The reaction conditions can be optimized to favor the formation of the desired mono-adduct and minimize the potential for di-addition, especially when using primary amines. researchgate.net Research has shown that microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov

Below is a table summarizing the results of the Michael addition of various amines to acrylate esters, demonstrating the efficiency of this method.

| Amine | Acrylate Ester | Reaction Conditions | Yield (%) |

| Benzylamine | Methyl acrylate | Microwave, 130°C, 1 h | 97 |

| (S)-α-Methylbenzylamine | Methyl methacrylate (B99206) | Microwave, 130-150°C, 9 h | 85 |

| (S)-α-Methylbenzylamine | Methyl acrylate | Microwave, 80°C, 10 min | 95 |

This table is generated based on data from a study on the Michael addition of amines to methyl acrylates under microwave irradiation and is illustrative of the reaction type. nih.gov

Conjugate Addition Strategies for Amine Incorporation

Conjugate addition is a broader term that encompasses the Michael addition. masterorganicchemistry.com These strategies are fundamental in forming β-amino ester derivatives from α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The driving force for this reaction is the formation of a stable C-N single bond. masterorganicchemistry.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of the conjugate addition of amines to acrylates. These include the use of Lewis acids, organocatalysts, and enzymatic catalysts. The choice of catalyst can influence the reaction rate and, in the case of chiral catalysts, can lead to the enantioselective synthesis of β-amino esters. The reaction is versatile and can be applied to a wide range of primary and secondary amines, providing access to a diverse library of this compound derivatives.

Chemo-Selective Functionalization of Precursor Molecules

The synthesis of complex this compound derivatives often requires chemo-selective functionalization of precursor molecules that contain multiple reactive sites. Chemo-selectivity refers to the ability to react with one functional group in the presence of others.

For example, a precursor molecule might contain both a hydroxyl group and a less reactive functional group. By choosing the appropriate reagents and reaction conditions, it is possible to selectively esterify the hydroxyl group with propenoic acid to form the 2-methoxyethyl prop-2-enoate moiety while leaving the other functional group intact.

Conversely, a precursor containing an azide (B81097) and another functional group, such as a benzyl (B1604629) ether, can undergo chemo-selective reduction of the azide to an amine using specific catalysts like Rh/Al2O3, without affecting the benzyl ether. nih.gov This allows for the introduction of the amine functionality at a specific position in the molecule. The principles of chemo-selective reactions are crucial for the efficient and controlled synthesis of structurally well-defined this compound derivatives, enabling the creation of tailored molecules for specific applications. acs.org

Catalytic Approaches in Synthesis

Catalysis offers elegant and efficient pathways to functionalized amine-containing enoates. By employing enzymes or metal catalysts, chemists can achieve high levels of selectivity and yield under relatively mild conditions, minimizing waste and complex purification steps.

Enzyme-Mediated Synthesis of Amine-Containing Enoates

Biocatalysis has become a powerful tool for the synthesis of chiral amines and related derivatives due to its high selectivity and environmentally benign nature. researchgate.net Enzymes such as amine dehydrogenases (AmDHs), transaminases, and lipases are at the forefront of this field. researchgate.netmdpi.com

Amine dehydrogenases, in particular, have shown great promise for the asymmetric reductive amination of carbonyl compounds. nih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to an imine intermediate, formed in situ from a ketone or aldehyde and an amine source like ammonia (B1221849). nih.gov This process can be applied to precursors of 2-methoxyethyl prop-2-enoate that contain a carbonyl group, leading to the formation of chiral amine derivatives with high enantiomeric excess. nih.gov Studies have demonstrated that AmDHs can efficiently catalyze the amination of a variety of aliphatic and aromatic ketones and aldehydes with conversions often reaching quantitative levels. nih.gov

A significant advancement is the development of bi-enzymatic cascade reactions. For instance, a cascade involving an ene-reductase from the Old Yellow Enzyme (OYE) family and an amine dehydrogenase (AmDH) can be used to produce chiral amines from unsaturated carbonyl substrates in a single pot. tudelft.nl The ene-reductase first reduces the carbon-carbon double bond of the enoate system asymmetrically, followed by the AmDH-catalyzed reductive amination of the resulting saturated ketone or aldehyde, yielding diastereomerically enriched amines. tudelft.nl This one-pot synthesis is highly efficient, with reported conversions ranging from low (5%) to high (97%) and excellent stereoselectivity (up to 99% enantiomeric and diastereomeric excess). tudelft.nl

| Enzyme System | Reaction Type | Substrate Class | Key Findings | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) / Formate Dehydrogenase (for cofactor recycling) | Asymmetric Reductive Amination | Prochiral Ketones/Aldehydes | Produces (R)-amines with >99% enantiomeric excess; high turnover numbers and quantitative conversions. | nih.gov |

| Ene-Reductase (OYE family) & Amine Dehydrogenase (AmDH) | Bi-enzymatic Cascade | Unsaturated Ketones/Aldehydes | One-pot synthesis of chiral amines with multiple stereocenters; achieves up to 99% enantiomeric and diastereomeric excess. | tudelft.nl |

| Lipase | Amidation / Enamination | Anilines, 1,3-Diketones | Can catalyze C-C bond cleavage and subsequent amidation; can also produce enaminone intermediates. | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions for Amine Integration

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with remarkable efficiency and scope. researchgate.net These methods are instrumental in integrating amine functionalities into molecular frameworks, including those related to 2-methoxyethyl prop-2-enoate.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the coupling of amines with aryl or vinyl halides (or triflates). This reaction could be employed to couple an amine with a suitably functionalized precursor of the target molecule. Recent developments have led to catalysts that are effective for the monoarylation of ammonia at low temperatures and pressures, offering high selectivity. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for reactions involving alkyl electrophiles. nih.gov Enantioconvergent cross-coupling processes using chiral nickel complexes can convert racemic alkyl halides into single enantiomers of the desired amine product. nih.gov This methodology typically involves the formation of radical intermediates that react with the chiral metal complex. nih.gov

Copper catalysis is also significant, especially in hydroamination reactions where an amine is added across a double or triple bond. researchgate.net Furthermore, iron, an inexpensive and abundant metal, has been explored as a catalyst for cross-coupling reactions. For example, iron(III) chloride can catalyze the coupling of alkynyl Grignard reagents with alkenyl halides to form conjugated enynes, showcasing the potential of cost-effective metals in C-C bond formation, a related field to C-N bond formation. organic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Aryl/Vinyl Halides + Amines | Broad substrate scope; catalysts available for monoarylation of ammonia. | researchgate.netnih.gov |

| Nickel | Enantioconvergent Cross-Coupling | Racemic Alkyl Halides + Organometallic Reagents/Amines | Forms enantioenriched products from racemic starting materials; often involves radical intermediates. | nih.gov |

| Copper | Hydroamination / Cross-Coupling | Alkenes/Alkynes + Amines | Effective for adding amines across unsaturated bonds; can be ligand-free. | researchgate.net |

| Iron | Enyne Cross-Coupling | Alkenyl Halides + Alkynyl Grignard Reagents | Cost-effective and environmentally friendly alternative to precious metals. | organic-chemistry.org |

Multi-Step Synthetic Strategies for Complex this compound Architectures

The construction of complex molecules often requires multi-step synthetic sequences where catalytic reactions are combined with other transformations to build intricate architectures. researchgate.net Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. nih.gov

One powerful strategy for creating complex α-branched amines is the multicomponent carbonyl alkylative amination (CAA) reaction. acs.org A recently developed zinc-mediated CAA process allows for the efficient coupling of a wide range of secondary and primary amines with enolizable aldehydes and nonactivated alkyl iodides. This method streamlines the synthesis of complex tertiary and secondary alkylamines, tolerating a broad array of functional groups. acs.org The use of zinc and the ability to employ carboxylic acid derivatives as alkyl donors expands the reaction's scope and allows for the synthesis of structures that are otherwise difficult to access. acs.org This strategy could be adapted to synthesize complex this compound derivatives by using appropriate amine, aldehyde, and alkyl halide building blocks.

Another multi-step approach involves hydroaminomethylation, a tandem reaction that combines the hydroformylation of an olefin with a subsequent reductive amination step. nih.gov In the context of the target molecule, an appropriately substituted alkene precursor could first be converted to an aldehyde, which then reacts with an amine and is reduced in situ to afford the final complex amine product. nih.gov

These multi-step and multicomponent strategies are essential for creating libraries of structurally diverse compounds for screening purposes and for the total synthesis of complex natural products and pharmaceuticals containing the desired this compound scaffold.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Nucleophilic Additions to the Acrylate (B77674) Double Bond

The electron-deficient double bond in the acrylate moiety of 2-Methoxyethyl prop-2-enoate is highly susceptible to nucleophilic attack. This reaction, commonly known as a Michael-type or conjugate addition, is a cornerstone of its chemistry. Amines, acting as potent nucleophiles, readily add to the acrylate system in a process often referred to as aza-Michael addition.

Amine-Initiated Pathways for Addition and Polymerization

The reaction between an amine and an acrylate, such as 2-methoxyethyl acrylate, is a versatile method for forming carbon-nitrogen bonds. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the acrylate double bond. This addition can lead to the formation of β-amino ester adducts or, under specific conditions, initiate polymerization.

If a primary amine (R-NH₂) is used, the initial addition results in a secondary amine. This product still possesses a reactive N-H bond, which can react with a second acrylate molecule. This reactivity difference between the primary amine's two hydrogens can lead to differentiated kinetics, where the first hydrogen's reaction primarily results in chain extension, and the second can lead to branching and cross-linking if excess acrylate is present, ultimately curing a polymer network. acs.org

The aza-Michael addition is a key reaction in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers. resolvemass.caresolvemass.ca These polymers are typically synthesized by the conjugate addition of primary or secondary amines to diacrylates. resolvemass.caresolvemass.ca The reaction proceeds without the need for a catalyst, as the amine itself serves as both the nucleophile and a base. This process can be used in dual-curing systems, for example, where the aza-Michael addition is the first step, followed by a different polymerization mechanism for other present monomers. resolvemass.ca

Role of Amine Basicity and Steric Hindrance in Reaction Kinetics

The rate of the aza-Michael addition is significantly influenced by the properties of the reacting amine, particularly its basicity and the steric hindrance around the nitrogen atom.

Basicity: A more basic amine is generally a more potent nucleophile, leading to a faster reaction rate. The availability of the lone pair of electrons on the nitrogen atom is key to its ability to attack the electrophilic acrylate. Factors that increase the electron density on the nitrogen, such as electron-donating alkyl groups, enhance basicity and thus accelerate the addition reaction. Conversely, electron-withdrawing groups near the amine functionality decrease its basicity and slow down the reaction.

Steric Hindrance: The accessibility of the amine's lone pair is also critical. Bulky substituents on or near the nitrogen atom can physically obstruct the approach to the acrylate's β-carbon, thereby reducing the reaction rate. This effect is evident when comparing the reactivity of acrylates and methacrylates; methacrylates are poorer Michael acceptors due to the steric hindrance caused by their pendant methyl group. This selectivity allows for dual curing schemes where amines react preferentially with acrylates in the presence of methacrylates.

Reactivity of the Amine Functionality in 2-Methoxyethyl Prop-2-enoate Amine Derivatives

Following the initial aza-Michael addition, the resulting product is a β-amino ester, which contains a secondary or tertiary amine. This "pendant" amine group retains its own characteristic reactivity, allowing for a variety of subsequent chemical transformations.

Alkylation and Acylation Reactions of Pendant Amine Groups

The amine functionality within the β-amino ester adducts can undergo further reactions typical of secondary or tertiary amines.

Alkylation: Secondary amines formed from the addition of a primary amine to the acrylate can be further alkylated. Traditional methods for N-alkylation include reactions with alkyl halides.

Acylation: The pendant secondary amine can also react with acylating agents like acyl chlorides or anhydrides to form amides. This reaction effectively converts the ester into an amide, which is a thermodynamically favorable process. youtube.com

These post-modification reactions are crucial for tailoring the properties of the resulting molecules or polymers for specific applications.

Salt Formation and Protonation Equilibria

The amine groups in β-amino ester derivatives are basic and can be protonated by acids to form ammonium (B1175870) salts. The pH at which this protonation occurs is determined by the pKa of the conjugate acid of the amine. Poly(β-amino ester)s are pH-sensitive; they are typically insoluble at physiological pH (around 7.4) but become soluble in more acidic environments (below pH 6.5) as the tertiary amines in the polymer backbone become protonated. nih.gov

This pH-responsive behavior is a key feature of PBAEs. The protonation of the amine groups increases the polymer's hydrophilicity and can lead to swelling or dissolution. nih.govfrontiersin.org The effective pKa of these polymers, which reflects the pH at which they exhibit maximum buffering capacity, is a critical parameter for applications like gene delivery, as it influences the polymer's ability to facilitate escape from endosomes. acs.orgnih.govacs.org The buffering capacity arises from the ability of the amine groups to be protonated and deprotonated in response to pH changes. frontiersin.org

Table 1: Effective pKa Values for select Poly(β-amino esters)

| Polymer | Effective pKa |

|---|---|

| PBAE 746 | 6.16 |

| PBAE 446 | 6.95 |

| PBAE 447 | 7.15 |

This interactive table is based on data for representative poly(β-amino esters) and illustrates the tunable nature of their pH-responsive properties. acs.org

Interactions with Carbonyl Compounds for Imine/Enamine Formation

When the aza-Michael addition involves a primary amine, the resulting product is a secondary amine. These secondary amines can react with aldehydes and ketones in a subsequent step to form enamines.

The mechanism for enamine formation is an acid-catalyzed process that begins with the nucleophilic addition of the secondary amine to the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a carbinolamine intermediate. The oxygen of the carbinolamine is then protonated, turning it into a good leaving group (water). Elimination of water generates an iminium ion. Since the nitrogen in this iminium ion has no attached proton to lose (as it came from a secondary amine), a proton is instead removed from an adjacent carbon (the α-carbon relative to the original carbonyl group) to form the C=C double bond of the enamine and neutralize the nitrogen atom. This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the enamine product.

Ester Hydrolysis and Transesterification Mechanisms

The transformation of the ester functional group in 2-Methoxyethyl prop-2-enoate is pivotal to its chemical reactivity, primarily occurring through hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water to form acrylic acid and 2-methoxyethanol. The process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the 2-methoxyethanol group is eliminated, and deprotonation yields acrylic acid. youtube.com The mechanism is typically classified as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the 2-methoxyethoxide anion, forming acrylic acid. The acid is then rapidly deprotonated by the alkoxide, driving the reaction to completion. ucoz.comyoutube.com Studies on various acrylates show that this base-catalyzed pathway is generally more efficient than the acid-catalyzed one. nih.govnih.gov

Transesterification: This process converts 2-Methoxyethyl prop-2-enoate into a different acrylate ester by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.com This is a crucial reaction for modifying polymer properties.

Mechanism: Similar to hydrolysis, transesterification can be acid- or base-catalyzed. masterorganicchemistry.com In a common industrial approach, a catalyst, such as a titanium alkoxide or a mixed salt system like potassium carbonate and potassium chloride, is used. researchgate.netgoogle.com Under basic conditions, an alkoxide from the new alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate and subsequent displacement of the original 2-methoxyethoxide group. masterorganicchemistry.com The reaction is driven by removing the more volatile alcohol (in this case, 2-methoxyethanol) via distillation. google.com The steric hindrance around the carbonyl group is a key factor, with acrylates being more reactive than the corresponding methacrylates. researchgate.net

Thermodynamic and Kinetic Analysis of Reaction Pathways

The thermodynamic and kinetic aspects of reactions involving 2-Methoxyethyl prop-2-enoate are fundamental to controlling its polymerization and other transformations.

Thermodynamics: The polymerization of acrylate monomers is an exothermic process. The heat of polymerization for various acrylates typically falls within the range of 13 to 19 kcal/mol (approximately 54 to 79 kJ/mol). researchgate.net This release of energy is a primary driver for the polymerization reaction.

Kinetics: The rate of polymerization is a critical parameter in synthesizing polymers with desired properties like molecular weight and polydispersity.

Radical Polymerization: The kinetics of free-radical polymerization of acrylates like MEA follow the classical steps of initiation, propagation, and termination. acs.org Kinetic studies of the copolymerization of MEA with 2-hydroxyethyl acrylate (HEA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have shown that both monomers have nearly equal reactivity, leading to the formation of ideal random copolymers. acs.orgresearchgate.net

Rate Constants: The rate of polymerization for acrylates is generally higher than for corresponding methacrylates, which is often attributed to reduced steric hindrance in the acrylate structure. cdnsciencepub.com Kinetic data from studies on similar monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), provide insight into reaction rates. For instance, the bulk free-radical polymerization of HEMA shows that reaction rates increase with temperature. mdpi.com The table below summarizes kinetic parameters for the polymerization of a related acrylate monomer.

| Temperature (°C) | Effective Rate Constant (k_eff) (min⁻¹) | Ultimate Monomer Conversion (%) |

|---|---|---|

| 52 | 0.03 | 85 |

| 60 | 0.08 | 88 |

| 72 | 0.25 | 90 |

| 82 | 0.60 | 92 |

Data adapted from kinetic studies of 2-hydroxyethyl methacrylate polymerization, illustrating typical trends for acrylate/methacrylate monomers. mdpi.com

Photochemical and Radical-Initiated Transformations

2-Methoxyethyl prop-2-enoate readily undergoes transformations initiated by light or radical species, which is the basis for its widespread use in photocurable resins and coatings.

Radical-Initiated Transformations: Free-radical polymerization is the most common transformation for MEA. The reaction is initiated by the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide), which generates free radicals. scielo.br These radicals add across the monomer's double bond, creating a new radical that propagates the polymer chain. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be used to synthesize well-defined polymers from functional acrylates. cmu.edu

Photochemical Transformations: Photopolymerization is initiated by a photoinitiator that, upon absorbing UV or visible light, generates reactive species (free radicals or cations) that initiate polymerization. nih.gov For instance, systems like riboflavin/triethanolamine can be used to initiate the polymerization of acrylate monomers upon exposure to visible light. The photoinitiator absorbs light, enters an excited state, and then interacts with a co-initiator (like an amine) to produce free radicals that start the polymerization process. nih.gov This technology is essential for applications requiring rapid curing, such as in dental materials and UV-curable coatings.

Polymerization Science and Macromolecular Engineering

Homopolymerization Studies of 2-Methoxyethyl Prop-2-enoate Monomers

The synthesis of polymers consisting solely of MEA repeating units has been explored through various polymerization techniques. These studies are fundamental to understanding the intrinsic properties of PMEA and establishing controlled methods for its synthesis.

Free Radical Polymerization Kinetics and Thermodynamics

The free radical polymerization of 2-methoxyethyl acrylate (B77674) follows the classical mechanism of initiation, propagation, and termination. The kinetics of this process are influenced by factors such as monomer concentration, initiator concentration, and temperature. While specific kinetic parameters for the free radical polymerization of MEA are not extensively documented in readily accessible literature, the general principles for acrylates apply. The rate of polymerization is typically first order with respect to monomer concentration and to the square root of the initiator concentration chemrxiv.org.

The thermodynamics of acrylate polymerization are generally characterized by a negative enthalpy of polymerization (exothermic reaction) and a negative entropy change, as the monomer molecules transition from a disordered state to a more ordered polymeric structure. The ceiling temperature, above which polymerization is thermodynamically unfavorable, is an important consideration, particularly for high-temperature polymerization processes wpmucdn.com. For many common acrylates, this temperature is well above typical reaction conditions, allowing for effective polymerization. Spontaneous thermal polymerization of acrylates can also occur at elevated temperatures, even in the absence of a traditional initiator wpmucdn.comwestlake.edu.cn.

Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)

To synthesize PMEA with well-defined molecular weights and narrow molecular weight distributions (low polydispersity), controlled/living radical polymerization (CLRP) techniques have been successfully employed. These methods offer precise control over the polymer architecture.

Atom Transfer Radical Polymerization (ATRP) has been utilized for the homopolymerization of MEA. Studies have shown that MEA can be polymerized in a controlled manner using a copper-based catalyst system, such as CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA), with an alkyl halide initiator like methyl 2-bromopropionate (MBP) researchgate.netnih.gov. The polymerization exhibits first-order kinetics with respect to the monomer, and the number-average molecular weight (M_n) increases linearly with conversion, which are key indicators of a living polymerization process researchgate.netnih.gov. The living nature of the polymerization is further confirmed by the ability to perform chain extension experiments, leading to the formation of block copolymers researchgate.netnih.gov. The initiator efficiency and the effect of initiator and catalyst concentration on the polymerization rate have also been investigated, demonstrating that the polymerization remains well-controlled even at low catalyst concentrations researchgate.netnih.gov.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for the controlled polymerization of MEA. RAFT polymerization of MEA has been successfully carried out in both organic solvents and aqueous media. For instance, aqueous dispersion polymerization of MEA using a hydrophilic RAFT polymer as a chain transfer agent (CTA) and steric stabilizer has been reported to produce biocompatible nanoparticles acs.org. This approach allows for the efficient production of block copolymers with low polydispersity indices at high solids content acs.org. The choice of RAFT agent is crucial for achieving good control over the polymerization.

Table 1: Controlled/Living Radical Homopolymerization of 2-Methoxyethyl Acrylate

| Polymerization Technique | Initiator/Catalyst System or RAFT Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| ATRP | Methyl 2-bromopropionate (MBP) / CuBr/PMDETA | Bulk, Toluene, Ethylene Carbonate | Controlled polymerization with linear kinetics and M_n increasing with conversion. | researchgate.netnih.gov |

| RAFT | Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macro-CTA | Water (Dispersion) | Efficient production of biocompatible nanoparticles with controlled size and low PDI. | acs.org |

| RAFT | Dibenzyltrithiocarbonate (DBTTC) | Not specified | Well-defined homopolymers. | chemrxiv.org |

Copolymerization Strategies for Diverse Polymeric Materials

Copolymerization of MEA with other monomers is a versatile strategy to tailor the properties of the resulting materials, combining the desirable attributes of PMEA with those of other polymers.

Statistical Copolymerization with Various Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

Statistical copolymers are synthesized by polymerizing a mixture of two or more monomers. The distribution of the monomer units along the polymer chain depends on the relative reactivities of the monomers.

While specific studies detailing the statistical copolymerization of 2-methoxyethyl acrylate with styrene and methyl methacrylate (B99206) (MMA) are not prominently available in the reviewed literature, the principles of radical copolymerization can be applied. The composition of the resulting copolymer is governed by the monomer reactivity ratios.

However, research has been conducted on the statistical copolymerization of MEA with other monomers. For example, the copolymerization of MEA with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), another biocompatible monomer, has been studied. The monomer reactivity ratios were determined, indicating that a statistical copolymer was successfully formed nih.gov. Similarly, the RAFT copolymerization of MEA with 2-hydroxyethyl acrylate (HEA) has been investigated, revealing that both monomers have nearly equal reactivity, leading to the formation of ideal random copolymers acs.orgchemrxiv.org.

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing PMEA segments have been synthesized to create materials with unique morphologies and properties, such as amphiphilicity and thermoplastic elastomeric behavior.

Block Copolymers: The synthesis of block copolymers involving MEA has been achieved primarily through controlled/living radical polymerization techniques. For instance, a PMEA macroinitiator synthesized by ATRP has been used to initiate the polymerization of a second monomer, such as acrylonitrile, to form a diblock copolymer researchgate.netnih.gov. The synthesis of a triblock copolymer of poly(methyl methacrylate)-block-poly(2-methoxyethyl acrylate)-block-poly(methyl methacrylate) has also been reported, resulting in an antithrombogenic elastomer researchmap.jp. While direct synthesis of PMEA-b-polystyrene has not been detailed in the available search results, the synthesis of polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate), a structurally similar polymer, has been explored nih.govmdpi.com.

Graft Copolymers: Graft copolymers with PMEA side chains have been synthesized using a "grafting from" approach. This involves creating a polymer backbone with initiating sites from which the MEA monomers are polymerized. For example, a linear backbone was first synthesized by RAFT copolymerization of MEA and an initiator-containing monomer, 2-(bromoisobutyryloxy)ethyl methacrylate. Subsequently, MEA was grafted from this macroinitiator via ATRP to yield a graft copolymer with a PMEA backbone and PMEA side chains nih.govmaterials-science.info. This method allows for the synthesis of high molecular weight graft copolymers with low polydispersity nih.govmaterials-science.info.

Table 2: Examples of Block and Graft Copolymers of 2-Methoxyethyl Acrylate

| Copolymer Architecture | Comonomer(s) | Synthesis Method | Key Features | Reference |

|---|---|---|---|---|

| Diblock Copolymer | Acrylonitrile | ATRP | Chain extension from PMEA macroinitiator. | researchgate.netnih.gov |

| Triblock Copolymer | Methyl Methacrylate | Not specified | Antithrombogenic elastomer. | researchmap.jp |

| Graft Copolymer | 2-(bromoisobutyryloxy)ethyl methacrylate (initiating monomer) | RAFT and ATRP | PMEA backbone with PMEA grafts. | nih.govmaterials-science.info |

Determination of Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical with its own monomer versus the comonomer. These values predict the composition of the copolymer being formed at a given monomer feed composition.

However, reactivity ratios for MEA with other comonomers have been reported, which can provide some insight into its copolymerization behavior. For the copolymerization of MEA (M1) with 2-methacryloyloxyethyl phosphorylcholine (MPC) (M2), the reactivity ratios were found to be r1 = 0.53 and r2 = 2.21 nih.gov. This indicates that the P(MPC) radical prefers to add to an MPC monomer, while the P(MEA) radical also shows a preference for adding to the MPC monomer. In the RAFT copolymerization of MEA (M1) with 2-hydroxyethyl acrylate (HEA) (M2), the reactivity ratios were found to be nearly equal (r1 ≈ r2 ≈ 1), indicating the formation of an ideal random copolymer acs.orgchemrxiv.org.

For context, the reactivity ratios for the well-studied system of styrene (M1) and methyl methacrylate (M2) in conventional free radical polymerization are typically around r1 = 0.52 and r2 = 0.46, indicating a tendency towards alternation. For styrene (M1) and methyl acrylate (M2), the values are approximately r1 = 0.75 and r2 = 0.18, showing that the styryl radical prefers to add to another styrene monomer, while the methyl acrylate radical also prefers to add to a styrene monomer.

Table 3: Reported Monomer Reactivity Ratios for 2-Methoxyethyl Acrylate with Other Comonomers

| Comonomer (M2) | r1 (MEA) | r2 (Comonomer) | Polymerization Method | Remarks | Reference |

|---|---|---|---|---|---|

| 2-Methacryloyloxyethyl phosphorylcholine (MPC) | 0.53 | 2.21 | Conventional Free-Radical | Statistical copolymer formation. | nih.gov |

| 2-Hydroxyethyl acrylate (HEA) | ~1 | ~1 | RAFT | Ideal random copolymer formation. | acs.orgchemrxiv.org |

An in-depth exploration of the chemical compound "2-Methoxyethyl prop-2-enoate amine" reveals a significant challenge in fulfilling the user's request as outlined. Extensive searches for this specific chemical name have not yielded any results in scientific literature or chemical databases. This suggests that the compound name "this compound" may be incorrect, a non-standard nomenclature, or refer to a compound that is not documented in publicly accessible resources.

The component parts of the name suggest a molecule with a 2-methoxyethyl group, a prop-2-enoate (acrylate) backbone, and an amine functional group. While monomers containing these individual moieties are common in polymer science, the specific combination and arrangement as named does not correspond to a known substance. For instance, "2-(dimethylamino)ethyl methacrylate" (DMAEMA) and "2-methoxyethyl acrylate" (MEOA) are well-studied monomers, but neither matches the requested name.

Given the strict instruction to focus solely on "this compound" and the lack of any available information on this compound, it is not possible to generate a scientifically accurate article on its role in polymerization science, including the formation of cross-linked networks, specific polymer architectures, or post-polymerization modifications. Any attempt to do so would require speculation or the use of information for related but distinct compounds, which would violate the core requirements of the request.

Therefore, the requested article cannot be generated.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectra are used to identify the number and type of protons in a molecule. For a representative 2-methoxyethyl 3-aminopropanoate structure, the spectrum would show characteristic signals for the methoxy (B1213986) group (–OCH₃), the adjacent methylene (B1212753) groups of the ethyl ester chain (–OCH₂CH₂O–), the protons on the propanoate backbone (–CH₂CH₂–), and the protons associated with the amine group (–NH or –NH₂). The chemical shifts (δ) are influenced by the electronegativity of nearby atoms; for instance, protons closer to oxygen or nitrogen atoms will appear at a higher chemical shift (downfield).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. youtube.com Each unique carbon atom in the structure gives a distinct signal. Key resonances would include the carbonyl carbon of the ester group (C=O), carbons of the methoxyethyl group, and the carbons of the propanoate backbone. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for clear differentiation between sp³-hybridized carbons in the alkyl chain and the sp²-hybridized carbonyl carbon. youtube.comdocbrown.info

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. wikipedia.org A COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems of the ethyl and propanoate fragments. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the signals observed in the 1D ¹H and ¹³C spectra. rsc.org

Table 1: Illustrative NMR Data for a 2-Methoxyethyl 3-Aminopropanoate Derivative

| Technique | Functional Group | Illustrative Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | –C(=O)O–CH₂– | ~ 4.2 | Downfield due to deshielding by the adjacent oxygen atom. |

| –O–CH₂–CH₂–O– | ~ 3.6 | ||

| –O–CH₃ | ~ 3.3 | Singlet, characteristic of a methoxy group. | |

| N–CH₂– | ~ 2.8 | Adjacent to the electron-withdrawing nitrogen atom. | |

| –CO–CH₂– | ~ 2.5 | Adjacent to the carbonyl group. | |

| ¹³C NMR | –C =O | ~ 172 | Characteristic for an ester carbonyl carbon. mdpi.com |

| –C(=O)O–C H₂– | ~ 70 | ||

| –O–C H₂–CH₂–O– | ~ 64 | ||

| –O–C H₃ | ~ 59 | docbrown.info | |

| N–C H₂– | ~ 47 | ||

| –CO–C H₂– | ~ 35 |

Note: Actual chemical shifts can vary depending on the solvent and the specific substituent on the amine group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. In the IR spectrum of a 2-methoxyethyl 3-aminopropanoate derivative, strong characteristic absorption bands would confirm the presence of key functionalities. A prominent peak for the ester carbonyl (C=O) stretch is typically observed around 1735 cm⁻¹. The N-H stretching vibrations of the amine group appear in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would produce strong bands in the fingerprint region (1000-1300 cm⁻¹). rsc.orgbohrium.com

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. It is often more sensitive to non-polar bonds. For this class of compounds, the C=C bond of any unreacted 2-methoxyethyl acrylate (B77674) starting material would show a strong Raman signal around 1640 cm⁻¹, making it a useful tool for monitoring reaction completion. researchgate.net

Table 2: Key Vibrational Frequencies for 2-Methoxyethyl 3-Aminopropanoate Derivatives

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| IR | N-H stretch | 3300 - 3500 | Amine (–NH₂) |

| IR | C-H stretch (alkyl) | 2850 - 3000 | Methylene and Methyl |

| IR | C=O stretch | ~ 1735 | Ester Carbonyl |

| IR/Raman | C-O stretch | 1000 - 1300 | Ester and Ether |

| IR/Raman | C-N stretch | 1020 - 1250 | Amine |

| Raman | C=C stretch | ~ 1640 | Unreacted Acrylate |

Note: These are approximate ranges and can be influenced by the molecular environment and hydrogen bonding. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

For a non-volatile compound like a β-amino ester, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The liquid chromatograph separates the compound from a mixture, and the mass spectrometer then provides its mass. The molecular ion peak ([M+H]⁺ in positive ion mode) would confirm the molecular weight of the synthesized product. Fragmentation patterns often involve the characteristic loss of the methoxyethyl group or cleavage adjacent to the nitrogen atom (alpha cleavage), which helps to confirm the proposed structure. libretexts.orgdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing more volatile starting materials or byproducts. chrom-china.comnih.gov For instance, GC-MS is an excellent method for detecting any residual 2-methoxyethyl acrylate in the final product. rsc.org

Table 3: Expected Mass Spectrometry Fragments for a 2-Methoxyethyl 3-Aminopropanoate Derivative

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M+H]⁺ | Protonated Molecular Ion | Electrospray Ionization (ESI) in LC-MS |

| M-75 | [M - C₃H₇O₂]⁺ | Loss of the methoxyethyl group |

| Varies | [R-NH=CH₂]⁺ | Alpha cleavage adjacent to the amine |

Note: 'M' represents the molecular weight of the neutral molecule. The exact m/z values will depend on the specific amine used in the synthesis.

Chromatographic Separations and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like β-amino esters. e3s-conferences.orgnih.gov Using a reversed-phase column (e.g., C18), a gradient of solvents (typically water and acetonitrile) is used to separate compounds based on their polarity. yakhak.org A detector, such as a UV detector or a mass spectrometer (as in LC-MS), quantifies the amount of each component. nih.gov A pure sample will ideally show a single, sharp peak in the chromatogram. The method can be validated to be highly accurate and precise for quantitative analysis. nih.govresearchgate.net

Gas Chromatography (GC) is ideal for separating and quantifying volatile compounds. mdpi.com In the context of synthesizing 2-methoxyethyl 3-aminopropanoate, GC is an effective tool for monitoring the disappearance of the volatile starting material, 2-methoxyethyl acrylate. nih.gov This allows for real-time tracking of the reaction's progress and helps in determining the optimal reaction time to ensure complete conversion.

If the 2-methoxyethyl acrylate and amine-containing monomers are intentionally polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the critical analytical tool. GPC separates molecules based on their size in solution. youtube.comyoutube.com Larger polymer chains elute from the chromatography column faster than smaller ones. This technique does not characterize a small molecule but is instead used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a resulting polymer. google.comresearchgate.net This information is crucial for understanding the physical and mechanical properties of the polymeric material. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progress and Compound Identification

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions and to identify compounds present in a mixture. youtube.com In the synthesis of 2-Methoxyethyl prop-2-enoate amine, which can be formed via an aza-Michael addition of an amine to the acrylate group of 2-methoxyethyl prop-2-enoate, TLC is an invaluable tool. upc.eduresearchgate.net

The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials (2-methoxyethyl prop-2-enoate and the chosen amine) as references. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture).

The polarity of the compounds plays a significant role in their mobility on the TLC plate. The starting acrylate ester is less polar than the resulting amine-adduct product. Consequently, the acrylate ester will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar product will have stronger interactions with the silica gel and exhibit a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualization of the spots on the TLC plate can be achieved using various methods. A common technique involves using a potassium permanganate (B83412) stain, which reacts with the acrylate double bond, or by using a ninhydrin (B49086) stain, which is specific for primary and secondary amines, to visualize the product.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |

| 2-Methoxyethyl prop-2-enoate (Starting Material) | 0.65 | Potassium Permanganate Stain |

| Amine (Starting Material) | 0.15 | Ninhydrin Stain |

| This compound (Product) | 0.30 | Ninhydrin Stain |

This table presents hypothetical data for illustrative purposes.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. For the technique to be applicable, the compound of interest, such as a derivative of this compound, must be in a crystalline form. The crystalline atoms diffract an incident beam of X-rays into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

The data generated from an XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This level of detail is unparalleled by other analytical methods and provides definitive proof of a compound's structure.

Table 2: Crystallographic Data for a Structurally Related Acrylate Compound (Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate) nih.gov

| Parameter | Value |

| Chemical Formula | C7H10N2O2 |

| Formula Weight | 154.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1102 (5) |

| b (Å) | 7.8170 (5) |

| c (Å) | 8.2454 (6) |

| α (°) | 97.270 (6) |

| β (°) | 93.431 (6) |

| γ (°) | 115.680 (7) |

| Volume (Å3) | 406.31 (5) |

| Z (molecules/unit cell) | 2 |

This data is for a related compound and serves to illustrate the type of information obtained from an XRD analysis. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition and purity.

For this compound, assumed to be 2-methoxyethyl 3-aminopropanoate (C6H13NO3), the theoretical elemental composition can be calculated based on its atomic constituents and their molar masses. The experimental values are obtained using a specialized instrument, typically a CHN analyzer.

Table 3: Elemental Analysis Data for this compound (C6H13NO3)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 48.97 | 48.95 |

| Hydrogen (H) | 8.90 | 8.92 |

| Nitrogen (N) | 9.52 | 9.49 |

| Oxygen (O) | 32.61 | 32.64 |

The experimental values in this table are hypothetical and serve to illustrate the comparison with theoretical calculations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of a compound.

No specific Density Functional Theory (DFT) studies detailing the molecular conformations and energetics of 2-Methoxyethyl prop-2-enoate amine have been identified. Such studies would typically involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable structures. This information is critical for understanding how the molecule might interact with other chemical species.

Similarly, there is a lack of published research using high-level ab initio methods to predict the molecular properties of this compound. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate predictions of properties such as molecular geometry, vibrational frequencies, and electronic energies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have been employed to study related compounds like 2′-O-(2-methoxyethyl) (MOE) modified nucleic acids. researchgate.net These simulations provide insights into the conformational landscapes and intermolecular interactions of the 2-methoxyethyl group within a larger biomolecular context. researchgate.net However, dedicated MD simulations focusing specifically on the conformational dynamics and interaction patterns of isolated or solvated this compound are not documented in the available literature.

Reaction Mechanism Elucidation through Transition State Analysis

The elucidation of reaction mechanisms involving this compound through transition state analysis is another area where specific research is absent. This type of computational study is vital for understanding the energetic barriers and pathways of chemical reactions, such as its potential polymerization or degradation reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.govnih.gov While QSAR studies are prevalent in drug design and materials science, no specific QSAR models have been developed for this compound. nih.govnih.govresearchgate.net The development of such models would require a dataset of structurally similar compounds with measured activities, which does not appear to be available. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are often used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. For this compound, there is no evidence of published studies that computationally predict and validate its spectroscopic properties.

Applications in Advanced Materials Science and Chemical Synthesis

Polymeric Materials for Coatings and Adhesives

The incorporation of amine-functionalized monomers, such as derivatives of 2-methoxyethyl acrylate (B77674), can significantly accelerate the curing process of polymeric coatings, particularly in systems that cure via Michael addition reactions or photopolymerization. The amine groups can act as catalysts or co-initiators, leading to rapid cross-linking and the formation of a solid film. This is especially advantageous in industrial applications where high throughput and reduced energy consumption are critical.

In photopolymerization, for instance, tertiary amine co-initiators are often used in conjunction with a photoinitiator. Upon exposure to UV light, the photoinitiator abstracts a hydrogen atom from the amine, generating a reactive radical that initiates the polymerization of the acrylate groups. This process is highly efficient and allows for curing within seconds. The specific structure of the amine-functionalized 2-methoxyethyl acrylate can influence the curing kinetics and the final properties of the coating.

| Monomer System | Curing Mechanism | Key Advantages | Resulting Properties |

| Amine-functionalized 2-methoxyethyl acrylate with multi-functional acrylates | Michael Addition | Room temperature curing, no photoinitiator required | High cross-link density, good chemical resistance |

| Amine-functionalized 2-methoxyethyl acrylate with photoinitiator | UV-induced free radical polymerization | Extremely fast curing (seconds), spatial and temporal control | Hard and glossy films, solvent-free formulations |

The inclusion of amine-functionalized 2-methoxyethyl acrylates into polymer chains allows for precise tuning of the mechanical and surface properties of the resulting films. The flexible 2-methoxyethyl side chain can impart a degree of flexibility and toughness to the polymer, reducing brittleness. The amine groups, being polar and capable of hydrogen bonding, can enhance adhesion to a wide range of substrates, including metals, glass, and other polymers.

Furthermore, the amine functionalities can be leveraged to alter the surface characteristics of the polymeric films. For example, they can improve the wettability and printability of a surface. In some applications, these amine groups can be post-functionalized, for instance, by quaternization to create permanently cationic surfaces with antimicrobial properties or to facilitate the binding of anionic dyes.

Functional Polymers for Surface Engineering and Interfacial Science

In the realm of surface engineering, polymers based on amine-functionalized 2-methoxyethyl acrylates are employed to create surfaces with tailored properties. These "smart" or "functional" polymers can respond to external stimuli such as pH. The amine groups are weak bases, and their protonation state is dependent on the pH of the surrounding environment. At low pH, the amines are protonated and positively charged, leading to an expansion of the polymer chains due to electrostatic repulsion and increased hydrophilicity. Conversely, at high pH, the amines are deprotonated and neutral, causing the polymer to become more hydrophobic and collapse.

This pH-responsive behavior is exploited in various applications, including the development of sensors, drug delivery systems, and surfaces that can control cell adhesion. For instance, a surface coated with a polymer brush of an amine-functionalized 2-methoxyethyl acrylate could be used to capture and release proteins or cells by simply adjusting the pH of the medium.

Role as Reagents and Intermediates in Fine Chemical Synthesis

Beyond their use in polymer science, amine-functionalized 2-methoxyethyl acrylates serve as versatile reagents and intermediates in the synthesis of a wide array of fine chemicals. Their multi-functionality allows them to participate in various chemical transformations, making them valuable starting materials for complex target molecules.

The acrylate moiety of these compounds is a Michael acceptor, making it susceptible to conjugate addition reactions with a variety of nucleophiles. The amine group can be a nucleophile itself or can be protected and later revealed. The ester group can be hydrolyzed or transesterified. This combination of reactive sites allows for the construction of diverse molecular scaffolds. For example, the reaction of an amine-functionalized 2-methoxyethyl acrylate with a thiol can lead to the formation of sulfur-containing amino acids or peptides.

These compounds can also serve as precursors for the synthesis of more complex chemical structures, including heterocyclic compounds. The strategic manipulation of the acrylate, amine, and ester functionalities can lead to intramolecular cyclization reactions, yielding cyclic amines, lactams, or other heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. The presence of the 2-methoxyethyl group can also influence the stereochemical outcome of certain reactions, providing a handle for asymmetric synthesis. The ability to introduce both an amine and a flexible ether linkage in a single step makes these compounds efficient starting points for multi-step synthetic sequences.

Applications in Dispersant and Stabilization Technologies

Polymers incorporating 2-methoxyethyl prop-2-enoate and amine functionalities are highly effective as dispersants and stabilizers in a variety of colloidal systems. The MEOA component, with its inherent flexibility and solubility, provides a steric barrier when the polymer adsorbs onto particle surfaces. This prevents aggregation and settling. The introduction of amine groups along the polymer chain further enhances their performance, particularly in aqueous systems and for interacting with specific particle types.

Amine groups can be protonated in acidic to neutral conditions, leading to a positive charge on the polymer backbone. This electrostatic repulsion between coated particles complements the steric stabilization provided by the MEOA segments, resulting in exceptionally stable dispersions. This dual stabilization mechanism is particularly advantageous in applications such as pigment and filler dispersion for paints and coatings, where long-term stability is crucial.

Furthermore, the amine functionalities can act as anchoring points, promoting strong adhesion of the polymer to the surface of particles, especially those with acidic surface groups or metallic compositions. This ensures a robust and durable stabilizing layer that can withstand harsh processing conditions. The ability to tailor the density and distribution of amine groups allows for the fine-tuning of the dispersant's properties to match the specific requirements of the dispersed phase and the medium.

Research into amine-functionalized polymers has also demonstrated their utility in the stabilization of nanoparticles. For instance, in the formulation of ceramic slurries for advanced manufacturing processes, these polymers can ensure a homogeneous distribution of ceramic particles, leading to defect-free final products with enhanced mechanical properties.

Table 1: Properties of Amine-Functionalized MEOA Copolymers for Dispersant Applications

| Property | Description | Impact on Dispersion Stability |

| Steric Hindrance | The flexible MEOA chains extend from the particle surface into the solvent, creating a physical barrier that prevents particles from approaching each other. | High |

| Electrostatic Repulsion | Protonated amine groups create positive charges along the polymer chain, leading to repulsive forces between adjacent particles. | High (in acidic to neutral pH) |

| Surface Adhesion | Amine groups can form strong interactions (e.g., acid-base, hydrogen bonding) with the particle surface, ensuring robust polymer adsorption. | High |

| Solvent Compatibility | The methoxyethyl group enhances solubility in a range of solvents, making these dispersants versatile. | Medium to High |

Development of Responsive Materials and Smart Systems

The combination of MEOA and amine functionalities in a single polymer architecture gives rise to materials that can respond to multiple external stimuli, a hallmark of "smart" systems. The poly(MEOA) component is well-known for its thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). Below this temperature, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates.

The incorporation of amine groups adds a pH-responsive dimension to these materials. At low pH, the amine groups are protonated and positively charged, which increases the hydrophilicity of the polymer and can raise the LCST. Conversely, at high pH, the amine groups are deprotonated and neutral, which can lower the LCST. This dual-responsive nature allows for precise control over the material's properties by adjusting both temperature and pH.

This multi-responsive behavior is being exploited in the development of advanced drug delivery systems. For example, a hydrogel made from an amine-functionalized MEOA copolymer can be designed to be in a swollen, drug-loaded state at physiological pH and a lower temperature. Upon reaching a target site with a slightly different pH or a locally induced temperature change, the hydrogel can collapse and release its therapeutic payload in a controlled manner.

In the field of biotechnology, surfaces coated with these smart polymers can be used for cell sheet engineering. Cells can be cultured on the polymer-coated surface under conditions where the polymer is in its collapsed, hydrophobic state, promoting cell adhesion. By subsequently changing the temperature or pH to induce the polymer to swell and become hydrophilic, the entire cell sheet can be detached without the need for enzymatic digestion, preserving the cell-cell junctions and the extracellular matrix.

Furthermore, these responsive polymers are being investigated for use in sensors and actuators. A change in an environmental parameter like pH or temperature can trigger a macroscopic change in the material's shape or volume, which can be harnessed to perform mechanical work or generate a detectable signal.

Table 2: Stimuli-Responsive Behavior of Amine-Functionalized MEOA Polymers

| Stimulus | Polymer Response | Potential Application |

| Temperature (increase above LCST) | Phase transition from soluble to insoluble (hydrophilic to hydrophobic). | Controlled drug release, cell sheet engineering. |

| pH (decrease) | Protonation of amine groups, increased hydrophilicity, potential increase in LCST. | pH-triggered drug delivery, smart surfaces. |

| pH (increase) | Deprotonation of amine groups, decreased hydrophilicity, potential decrease in LCST. | Environmental sensors, separation processes. |

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of functional polymers. For amine-functionalized poly(2-methoxyethyl acrylate) (PMEA) systems, green chemistry principles are being actively integrated to minimize environmental impact and enhance efficiency.

A primary area of development is the adoption of biocatalysis for both monomer and polymer synthesis. researchgate.netwisc.edu Enzymatic polymerization, utilizing enzymes like lipases, offers a green alternative to traditional chemical synthesis, proceeding under mild conditions with high selectivity. researchgate.net This approach not only reduces energy consumption and by-product formation but also opens avenues for creating polymers from renewable resources. The biocatalytic synthesis of monomers or oligomers that can be subsequently polymerized is another promising strategy. researchgate.netmdpi.com

Furthermore, the use of environmentally benign solvents is a key tenet of green chemistry. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been successfully adapted to aqueous systems for the polymerization of MEA. mdpi.com Aqueous dispersion polymerization of MEA, using water as the solvent, is highly efficient and allows for the synthesis of biocompatible nanoparticles. mdpi.com This method avoids the use of volatile organic compounds (VOCs), aligning with stricter environmental regulations. Research is ongoing to expand the scope of such aqueous polymerizations to include a wider range of amine-containing comonomers and to optimize the process for large-scale production.

The development of monomers from renewable feedstocks is another critical research direction. While MEA is traditionally derived from petrochemical sources, efforts are being made to produce acrylates from bio-based resources. polymersource.ca For instance, research into the synthesis of acrylates from natural products like terpenes is gaining traction, with a focus on developing scalable and sustainable methods that replace hazardous reagents. polymersource.canih.gov

| Green Chemistry Approach | Description | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze polymerization or monomer synthesis. researchgate.netwisc.edu | Mild reaction conditions, high selectivity, reduced energy consumption, use of renewable resources. researchgate.net |

| Aqueous RAFT Polymerization | Controlled polymerization of MEA and amine-containing monomers in water. mdpi.com | Avoids volatile organic compounds (VOCs), produces biocompatible nanoparticles. mdpi.com |

| Renewable Monomers | Synthesis of acrylate (B77674) monomers from bio-based feedstocks like terpenes. polymersource.canih.gov | Reduces reliance on petrochemicals, improves sustainability of the entire polymer lifecycle. |

Design of Novel Polymer Architectures with Tailored Functionalities

The versatility of amine-functionalized PMEA systems stems from the ability to create a wide array of polymer architectures, each imparting unique properties and functionalities. Controlled radical polymerization techniques, such as RAFT and Atom Transfer Radical Polymerization (ATRP), are instrumental in this endeavor, allowing for precise control over molecular weight, composition, and architecture. mdpi.commdpi.com

Block copolymers are a major focus, where PMEA chains are combined with blocks of amine-containing polymers. For instance, block copolymers of MEA and monomers like aminoethyl methacrylate (B99206) (AEMA) can be synthesized. wisc.edu These architectures are particularly interesting for their ability to self-assemble into various nanostructures. Well-defined triblock copolymers of 2-hydroxyethyl acrylate (HEA) and MEA have been synthesized via RAFT, demonstrating the potential to create complex block structures. researchgate.net

Graft copolymers , where side chains of one polymer are attached to a main chain of another, offer another level of architectural complexity. Graft copolymers with a PMEA backbone and grafted side chains can be prepared using techniques like ATRP, starting from a linear backbone with initiating sites. mdpi.com This approach allows for the creation of high molecular weight polymers with controlled branching.

Post-polymerization modification is a powerful strategy for introducing amine functionalities into pre-existing PMEA chains. This method allows for the synthesis of a base polymer which can then be functionalized in a subsequent step. For example, polymers containing reactive groups, such as glycidyl (B131873) methacrylate, can be synthesized and then reacted with various amines to introduce the desired functionality. acs.org This approach offers a modular way to create a library of functional polymers from a common precursor.

| Polymer Architecture | Synthesis Strategy | Key Features and Potential Applications |

| Block Copolymers | Sequential monomer addition via controlled radical polymerization (e.g., RAFT, ATRP). researchgate.netwisc.edu | Self-assembly into micelles, vesicles, etc.; stimuli-responsive materials; drug delivery. researchgate.net |